Jak2/flt3-IN-1 (tfa) is classified as a dual inhibitor of receptor tyrosine kinases. It is particularly focused on inhibiting the mutated forms of FLT3, such as FLT3 internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain. The compound is synthesized through a series of organic reactions that yield a potent inhibitor with a specific action on these kinases, thus providing a targeted therapeutic strategy for patients with FLT3-mutated AML.
The synthesis of Jak2/flt3-IN-1 (tfa) typically involves multi-step organic synthesis techniques, including:
Jak2/flt3-IN-1 (tfa) has a complex molecular structure that includes multiple functional groups essential for its activity as a kinase inhibitor. The specific structural formula can be represented as follows:
The detailed structural data includes:
Jak2/flt3-IN-1 (tfa) undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Jak2/flt3-IN-1 (tfa) exerts its pharmacological effects primarily through:
Data from preclinical studies indicate that Jak2/flt3-IN-1 (tfa) demonstrates significant efficacy in reducing tumor growth in FLT3-mutated AML models.
Jak2/flt3-IN-1 (tfa) exhibits several notable physical and chemical properties:
Jak2/flt3-IN-1 (tfa) has significant applications in clinical research and therapeutic development:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4